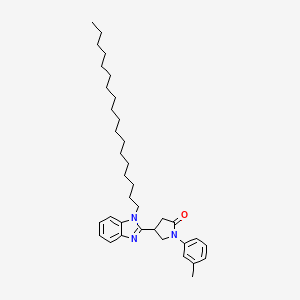![molecular formula C30H27BrN6OS B11480153 2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11480153.png)
2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically involve the formation of the core naphthyridine structure, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response. In an industrial setting, it may act as a catalyst, facilitating chemical reactions.
Comparison with Similar Compounds
Similar compounds to 2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE include:
- 2-AMINO-1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-7,7-DIMETHYL-5-OXO-4-(3-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE These compounds share similar structural features but differ in specific substituents, which can lead to differences in their chemical properties and applications.
Properties
Molecular Formula |
C30H27BrN6OS |
|---|---|
Molecular Weight |
599.5 g/mol |
IUPAC Name |
2,4-diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C30H27BrN6OS/c1-30(2)11-20-24(21(38)12-30)23(15-6-5-7-16(31)10-15)25-26(34)19(14-33)27(35)36-28(25)37(20)29-18(13-32)17-8-3-4-9-22(17)39-29/h5-7,10,23H,3-4,8-9,11-12H2,1-2H3,(H4,34,35,36) |
InChI Key |
NBOVQRYJFSMMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=C(C5=C(S4)CCCC5)C#N)N=C(C(=C3N)C#N)N)C6=CC(=CC=C6)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11480075.png)
![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B11480077.png)

![Benzyl {3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B11480085.png)
![N-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11480087.png)
![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11480093.png)
![3-(4-fluorophenyl)-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480098.png)
![8-nitro-3-(phenylsulfonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11480100.png)
![5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline](/img/structure/B11480114.png)
![(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B11480122.png)
![1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]-](/img/structure/B11480130.png)
![8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene](/img/structure/B11480134.png)

